molecular formula C21H14BrClN2O B2987572 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline CAS No. 478046-95-6

2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline

Cat. No.: B2987572
CAS No.: 478046-95-6
M. Wt: 425.71
InChI Key: STSFJFXAAADMEQ-UHFFFAOYSA-N
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Description

2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline (CAS 478046-95-6) is a quinoxaline derivative with a molecular formula of C21H14BrClN2O and a molecular weight of 425.71 g/mol . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic uses. Quinoxaline derivatives are recognized in scientific literature as privileged structures in medicinal chemistry and materials science. In drug discovery, the quinoxaline core is a valuable scaffold for developing novel bioactive molecules. Related compounds have been investigated for their potential to modulate various biological targets, with some derivatives demonstrating activity in areas such as kinase inhibition and agonism of receptors like TGR5, which is a target for metabolic disorders . The specific substitution pattern of the phenoxy group with bromo and chloro halogens, combined with the benzyl group on the quinoxaline ring, may influence the compound's electronic properties, lipophilicity, and binding affinity, making it a versatile intermediate for structure-activity relationship (SAR) studies . Researchers can utilize this compound in the synthesis of more complex molecules or as a standard in analytical methods. Its structural features also suggest potential applications in materials science, particularly in the development of organic semiconductors and conjugated polymers, where quinoxaline-based units are often employed as electron-deficient components . This product is strictly for use in a laboratory setting by qualified professionals.

Properties

IUPAC Name

2-benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClN2O/c22-16-11-10-15(13-17(16)23)26-21-20(12-14-6-2-1-3-7-14)24-18-8-4-5-9-19(18)25-21/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSFJFXAAADMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2OC4=CC(=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline typically involves the reaction of 2-benzylquinoxaline with 4-bromo-3-chlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce 2-benzylquinoxaline derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.2 Structural and Electronic Properties

Substituents significantly influence electronic properties, as demonstrated by computational and experimental studies:

  • Indoloquinoxaline Derivatives: 6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline exhibited a low band gap (2.1 eV) and high HOMO energy, enhancing charge transport in organic electronics .

Table 2: Electronic Properties of Quinoxaline Analogues

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Application Relevance Reference
10Cl6M11MsQ (DFT Study) -5.8 -2.3 3.5 Optoelectronics
6-(4-Methoxyphenyl)-indoloquinoxaline -4.9 -2.8 2.1 Organic semiconductors
2.3 Substituent Effects on Bioactivity and Solubility
  • Bromo vs.

Table 3: Substituent Impact on Physicochemical Properties

Substituent Effect on Solubility Effect on Bioactivity Example Compound
4-Chlorophenoxy Moderate solubility Enhanced antimicrobial activity 2-Benzyl-3-(4-chlorophenoxy)quinoxaline
4-Bromo-3-chlorophenoxy Low solubility Potential antitumor activity Target compound (inferred)
Methoxy High solubility Improved charge transport 6-(4-Methoxyphenyl)-indoloquinoxaline

Biological Activity

2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline is a synthetic compound that belongs to the quinoxaline family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H13BrClN2O\text{C}_{16}\text{H}_{13}\text{BrClN}_2\text{O}

This compound features a quinoxaline core substituted with a benzyl group and a phenoxy group containing bromine and chlorine atoms, which may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives, including this compound. Research indicates that compounds with similar structures exhibit selective activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several quinoxaline derivatives against clinical isolates of Staphylococcus aureus, Enterococcus faecium, and Escherichia coli. The results showed that compounds with electron-withdrawing groups, such as bromine and chlorine, displayed enhanced antibacterial activity compared to their unsubstituted counterparts .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
Similar Quinoxaline DerivativeEscherichia coli16 µg/mL

Anticancer Activity

Quinoxalines are also being explored for their potential anticancer properties. The presence of halogen substituents in this compound may enhance its ability to inhibit tumor cell proliferation.

Research Findings

In vitro studies have demonstrated that quinoxaline derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxic effects against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating potent antitumor activity .

Cell LineIC50 Value (µM)
A549 (Lung Cancer)12
MCF-7 (Breast Cancer)15

The mechanism of action for quinoxaline derivatives typically involves interaction with specific molecular targets within cells. This may include inhibition of key enzymes or receptors involved in cell proliferation and survival. For example, some studies suggest that these compounds may act as inhibitors of EGFR (Epidermal Growth Factor Receptor), leading to reduced signaling pathways that promote cancer cell growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications to the benzyl or phenoxy groups can significantly impact their efficacy against various pathogens or cancer cells. For instance, the introduction of electron-donating groups has been correlated with increased antibacterial potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline, and what methodological considerations ensure reproducibility?

  • Methodology :

  • Precursor selection : Use 4-bromo-3-chlorophenol (CAS RN 13631-21-5) as a key intermediate, as it is commercially available with high purity (>95%) .
  • Coupling reactions : Employ Ullmann or Buchwald-Hartwig amination for aryl ether bond formation, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in anhydrous toluene at 110°C .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >97% purity .
    • Reproducibility : Document reaction parameters (temperature, solvent purity, catalyst loading) and validate intermediates via 1^1H NMR and HPLC .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Analytical workflow :

  • Spectroscopy : 1^1H/13^13C NMR (DMSO-d₆) for verifying substituent positions; compare with computed chemical shifts using DFT (B3LYP/6-31G*) .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity (>98%) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out halogen loss during fragmentation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in cross-coupling reactions?

  • Approach :

  • Reaction path search : Use quantum chemical calculations (e.g., Gaussian 16) to model Suzuki-Miyaura coupling pathways, identifying transition states and energy barriers .
  • Substituent effects : Analyze electron-withdrawing effects of the 4-bromo-3-chloro group on aryl boronate formation using Fukui indices .
    • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine computational models .

Q. How can researchers resolve contradictions in observed vs. predicted solubility or stability data?

  • Troubleshooting framework :

  • Solubility conflicts : Perform Hansen solubility parameter analysis (HSPiP software) to identify optimal solvents, considering dipole-dipole interactions from the quinoxaline core .
  • Stability anomalies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis or oxidation byproducts .
  • Statistical validation : Apply Design of Experiments (DoE) to isolate factors (e.g., light exposure, pH) causing discrepancies .

Q. What advanced techniques optimize the compound’s bioactivity in target-specific assays?

  • Strategy :

  • Derivatization : Introduce electron-deficient groups (e.g., nitro, trifluoromethyl) at the benzyl position via nucleophilic substitution, guided by Hammett σ values .
  • Docking studies : Use AutoDock Vina to predict interactions with enzyme targets (e.g., kinases), prioritizing modifications that enhance binding affinity .
    • Validation : Compare IC₅₀ values of derivatives in enzyme inhibition assays, correlating with computational predictions .

Safety and Handling

Q. What protocols mitigate risks during large-scale synthesis (>10 g) of this compound?

  • Safety measures :

  • Ventilation : Use fume hoods with >0.5 m/s face velocity to prevent inhalation of fine particulates .
  • PPE : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats during bromine-handling steps .
  • Waste disposal : Quench residual bromine with Na₂S₂O₃ before aqueous neutralization .

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